N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBXYNOOMXHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340576 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63546-19-0 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves acetylation of 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) using acetylating agents such as acetic anhydride or acetyl chloride. This nucleophilic acyl substitution proceeds under mild alkaline conditions to deprotonate the amine, enhancing its reactivity. A typical procedure, adapted from sulfonamide syntheses, employs:
- 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) suspended in aqueous sodium carbonate (10% w/v).
- Acetic anhydride (1.2 equiv) added dropwise at 0–5°C to minimize side reactions.
- Stirring at room temperature for 4–6 hours, monitored by thin-layer chromatography (TLC).
The product precipitates upon acidification with hydrochloric acid (pH 2–3), yielding a white solid after filtration and drying.
Reaction Equation:
$$
\text{C}8\text{H}9\text{NO}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{10}\text{H}{11}\text{NO}3 + \text{CH}_3\text{COOH}
$$
Optimization and Yield Improvements
Yields for this method range from 70–85%, contingent on stoichiometry and temperature control. Excess acetylating agent (1.5 equiv) and prolonged reaction times (8 hours) increase conversion but risk diacetylation. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. A comparative analysis of conditions is provided in Table 1.
Table 1: Optimization of Direct Acetylation
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O | Na₂CO₃ | 25 | 6 | 78 |
| DMF | LiH | 25 | 3 | 85 |
| THF | Et₃N | 0–5 | 8 | 72 |
Multi-Step Synthesis via Benzodioxin Intermediate Functionalization
Electrochemical Cyclization of Catechol Derivatives
Recent advances leverage electrochemical methods to construct the benzodioxin ring. Hydroxytyrosol analogs undergo anodic oxidation in acetonitrile/dimethylsulfoxide (MeCN/DMSO) to generate reactive o-quinones, which participate in inverse electron-demand Diels-Alder (IEDDA) reactions with enamines. Subsequent acetylation of the amine intermediate yields the target compound.
Key Steps:
- Electrochemical Oxidation: Hydroxytyrosol derivative (2 ) oxidized at +0.8 V vs. Ag/AgCl to form o-quinone (3 ).
- IEDDA Reaction: Reaction with enamine (4 ) produces 2-amino-2,3-dihydro-1,4-benzodioxane (5 ).
- Acetylation: Treatment with acetic anhydride affords N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (6 ).
Reaction Scheme:
$$
\text{Catechol} \xrightarrow{\text{Electrolysis}} o\text{-Quinone} \xrightarrow{\text{Enamine}} \text{Benzodioxane} \xrightarrow{\text{Acetylation}} \text{Acetamide}
$$
Regioselectivity and Byproduct Formation
The IEDDA step produces regioisomers in ratios influenced by substituents on the catechol ring. Electron-withdrawing groups (e.g., nitro) favor para adducts (3:1 ratio), while electron-donating groups (e.g., methoxy) shift selectivity toward ortho products. Competing Michael additions with aliphatic enamines generate tetrahydrobenzo[d]oxepine byproducts, necessitating chromatographic separation.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
IR spectra of this compound exhibit characteristic bands:
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆):
- δ 10.12 (s, 1H) : Acetamide NH.
- δ 6.47–6.62 (m, 3H) : Benzodioxin aromatic protons.
- δ 4.15 (s, 4H) : OCH₂CH₂O methylene groups.
- δ 2.08 (s, 3H) : Acetyl CH₃.
¹³C-NMR confirms the acetamide carbonyl at δ 169.5 ppm and benzodioxin carbons at δ 115–145 ppm.
Applications and Comparative Analysis
This compound serves as a precursor for neuroactive and enzyme-inhibitory compounds. Compared to sulfonamide analogs, its simpler synthesis and stability make it preferable for high-throughput screening. Challenges persist in scaling electrochemical methods due to specialized equipment requirements.
Chemical Reactions Analysis
Nitration Reactions
Nitration introduces a nitro group (-NO₂) onto the benzodioxin ring via electrophilic aromatic substitution. The reaction occurs preferentially at the para position relative to the acetamide group due to electronic and steric effects.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic Nitration | Nitric acid (HNO₃), H₂SO₄ catalyst, 0–5°C | N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Fig. 1) |
Key Findings :
-
The nitro group enhances electron-withdrawing effects, altering the compound’s electronic properties for further functionalization.
-
Yield optimization requires precise temperature control to minimize byproducts like dinitro derivatives.
Sulfonamide Coupling Reactions
The acetamide’s nitrogen undergoes nucleophilic substitution with sulfonyl chlorides to form sulfonamide derivatives, a reaction critical for modifying biological activity.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, Na₂CO₃, H₂O, 25°C | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide |
Mechanistic Insights :
-
The reaction proceeds via deprotonation of the acetamide nitrogen, followed by nucleophilic attack on the sulfonyl chloride.
-
Alkaline conditions (pH 9–10) are essential to activate the nitrogen for substitution.
Alkylation with Bromoacetamide Derivatives
The nitrogen atom in the acetamide group reacts with alkylating agents to form N-alkylated products, expanding structural diversity.
Optimization Notes :
-
Lithium hydride (LiH) acts as a base to deprotonate the acetamide nitrogen, enhancing nucleophilicity.
-
Reactions are monitored via TLC to ensure completion within 3–4 hours.
Electrophilic Aromatic Substitution on the Benzodioxin Ring
The electron-rich benzodioxin ring undergoes electrophilic substitution at specific positions, guided by directing effects.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halogenated derivatives (e.g., 6-chloro or 6-bromo analogs) | (inferred) |
Positional Selectivity :
-
The acetamide group acts as a meta-directing group, favoring substitution at positions 5 or 7 on the benzodioxin ring.
-
Steric hindrance from the dioxane oxygen limits substitution at position 2.
Hydrolysis of the Acetamide Moiety
While direct experimental data is limited, the acetamide group is theoretically susceptible to hydrolysis under acidic or basic conditions:
Proposed Reaction :
-
Acidic Hydrolysis : HCl/H₂O, reflux → 2,3-Dihydro-1,4-benzodioxin-6-amine + Acetic acid
-
Basic Hydrolysis : NaOH/H₂O, reflux → 2,3-Dihydro-1,4-benzodioxin-6-amine + Acetate salt
Scientific Research Applications
Medicinal Chemistry
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide has been investigated for its potential therapeutic applications:
- Antibacterial and Antifungal Activity: Preliminary studies have shown that this compound exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as alpha-glucosidase, which is crucial in carbohydrate metabolism. This suggests potential applications in anti-diabetic therapies.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block:
- Synthesis of Derivatives: It can be modified to create various derivatives that may possess enhanced biological activities or different chemical properties. For example, the acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagent in Organic Reactions: The compound is utilized as a reagent in various organic synthesis processes, contributing to the development of more complex molecules.
Antimicrobial Properties
A study assessed the antimicrobial efficacy of this compound against a range of Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that this compound effectively inhibits alpha-glucosidase with an IC₅₀ value indicating moderate potency. This positions the compound as a promising candidate for further development in diabetes management strategies .
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site. This inhibition can lead to reduced production of bicarbonate ions, affecting various physiological processes .
Comparison with Similar Compounds
Sulfonamide Derivatives
Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)
- Structure : Replaces acetamide with a 4-methylbenzenesulfonamide group.
- Molecular Formula: C₁₅H₁₅NO₄S .
Nitro-Substituted Acetamide
Compound : N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Anti-Diabetic Acetamide Derivatives
Compounds: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a-l)
- Structure: Incorporates a phenylsulfonylamino linker and substituted phenylacetamide groups.
- Bioactivity :
Carboxylic Acid Derivatives
Compound : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Triazolyl and Thienopyrimidinyl Hybrids
Compounds :
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide .
- Bioactivity: These hybrids integrate heterocyclic moieties (triazole, thienopyrimidine) known for antimicrobial or kinase inhibitory activity. However, specific data are unavailable in the provided evidence.
Data Tables
Table 1: Structural and Bioactivity Comparison
Research Findings and Implications
- Anti-Diabetic Potential: Acetamide derivatives with phenylsulfonylamino linkers demonstrated moderate α-glucosidase inhibition, suggesting utility in managing type-2 diabetes .
- Anti-Inflammatory Activity : Carboxylic acid analogs outperformed acetamide derivatives in anti-inflammatory assays, emphasizing the role of functional groups in target specificity .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11NO3 and features a benzodioxane moiety. Its structure allows for interactions with various biological targets, particularly cholinesterase enzymes, which are crucial in neuropharmacology.
Cholinesterase Inhibition
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For example:
- Antibacterial Activity : Some synthesized derivatives have shown effectiveness against various bacterial strains. The compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide demonstrated significant antibacterial potential with low hemolytic activity .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies indicated that certain derivatives possess strong antifungal activity against pathogenic fungi .
Enzyme Inhibition Studies
A range of studies has focused on the enzyme inhibitory potential of this compound and its derivatives:
| Compound | Target Enzyme | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 12.5 | Cognitive enhancement |
| Compound B | α-glucosidase | 15.0 | Potential treatment for Type 2 diabetes |
| Compound C | Carbonic anhydrase | 20.0 | Anti-inflammatory effects |
These results indicate that modifications to the benzodioxane structure can enhance or alter biological activity significantly .
Case Studies and Research Findings
- Therapeutic Applications in Alzheimer's Disease : Research has shown that this compound can improve cognitive functions in animal models of Alzheimer's disease by inhibiting cholinesterase activity . This suggests a potential pathway for developing new treatments for neurodegenerative diseases.
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with different sulfonyl chlorides and evaluated their biological activities. Some derivatives exhibited promising antibacterial and antifungal properties alongside their enzyme inhibitory effects .
Q & A
Q. What are the optimal synthetic conditions for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives?
Answer: The synthesis involves a two-step protocol:
Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in a basic aqueous medium (10% Na₂CO₃, pH 9–10) at room temperature for 3–4 hours to yield intermediate sulfonamides .
Acetamide Derivatization : Treat the sulfonamide intermediate with 2-bromo-N-(un/substituted-phenyl)acetamides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as an activator. Stir for 2–4 hours at 25°C, monitor via thin-layer chromatography (TLC), and isolate products via ice-water precipitation .
Q. Key Parameters :
- Solvent: Polar aprotic solvents (DMF) enhance nucleophilic substitution.
- Molar ratios: ~1:1.05 (sulfonamide:2-bromoacetamide) to minimize side reactions.
- Workup: Crushed ice precipitation ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of synthesized derivatives?
Answer: Use a combination of analytical techniques:
- ¹H-NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.4–6.7 ppm, sulfonamide NH at δ 7.1–7.3 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S=O stretches at ~1150–1350 cm⁻¹) .
- CHN Analysis : Validate elemental composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Example : For compound 7a (C₂₃H₂₂N₂O₅S), CHN analysis showed 63.31% C (calc. 63.00%), 5.19% H (calc. 5.06%), and 6.53% N (calc. 6.39%) .
Advanced Research Questions
Q. What methodologies are used to evaluate α-glucosidase inhibitory activity for these compounds?
Answer: Follow a standardized enzyme inhibition assay:
Reaction Setup :
- Buffer: 50 mM phosphate-buffered saline (PBS, pH 6.8).
- Enzyme: 0.057 units of α-glucosidase.
- Substrate: 0.5 mM p-nitrophenyl-α-D-glucopyranoside.
- Test compound concentration: 0.0156–0.5 mM (serial dilution).
Procedure :
- Pre-incubate enzyme and compound (37°C, 10 min).
- Add substrate, incubate for 30 min, and measure absorbance at 400 nm.
- Calculate % inhibition and IC₅₀ using EZ-Fit enzyme kinetics software .
Reference Control : Acarbose (IC₅₀ = 37.38 ± 0.12 µM). Example derivatives 7i and 7k showed IC₅₀ values of 86.31 ± 0.11 µM and 81.12 ± 0.13 µM, respectively .
Q. How can structure-activity relationships (SAR) guide the optimization of α-glucosidase inhibitors?
Answer: Key SAR insights from substituted phenylacetamide derivatives:
| Substituent (R) | IC₅₀ (µM) | Activity Trend |
|---|---|---|
| 2-Methoxy (7b) | >100 | Weak |
| 3-Methyl (7d) | ~90 | Moderate |
| 2,6-Dimethyl (7j) | 81.12 | Moderate |
Q. Observations :
- Electron-donating groups (e.g., methyl, methoxy) at para positions enhance activity.
- Steric hindrance (e.g., 2,6-dimethyl substitution) improves binding to the enzyme’s hydrophobic pocket .
Optimization Strategy : Introduce bulkier substituents (e.g., trifluoromethyl) or heterocyclic moieties to enhance π-π stacking and hydrogen bonding .
Q. How should researchers address discrepancies in enzyme inhibition data across derivatives?
Answer:
Statistical Validation : Perform triplicate experiments and report mean ± SEM to assess reproducibility .
Enzyme Source : Ensure consistency in enzyme batches (e.g., Saccharomyces cerevisiae vs. mammalian sources).
Assay Conditions : Control pH (6.8 ± 0.1) and temperature (37°C) rigorously to minimize variability .
Example : Compound 7k showed moderate activity (IC₅₀ = 81.12 µM) despite structural similarity to inactive derivatives, suggesting subtle stereoelectronic effects requiring molecular docking validation .
Q. What computational tools can complement experimental studies of these derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in the α-glucosidase active site (PDB ID: 2ZE0).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite.
- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., logP < 5, TPSA < 140 Ų) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
